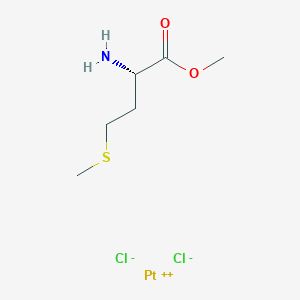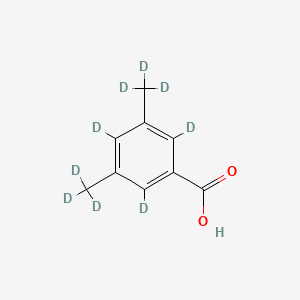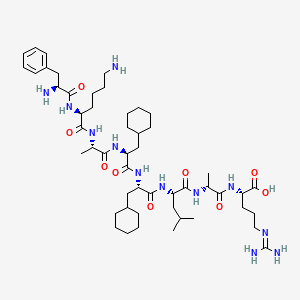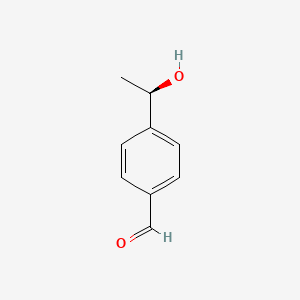
Pt(O-Methyl-methionine)Cl2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pt(O-Methyl-methionine)Cl2 typically involves the reaction of platinum precursors with O-methyl-methionine under controlled conditions. One common method is to react potassium tetrachloroplatinate(II) with O-methyl-methionine in an aqueous solution. The reaction is usually carried out at room temperature, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .
化学反应分析
Types of Reactions
Pt(O-Methyl-methionine)Cl2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state platinum compounds.
Reduction: It can be reduced to form lower oxidation state platinum compounds.
Substitution: The chloride ligands can be substituted with other ligands such as thiourea, L-methionine, and L-histidine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like thiourea for substitution reactions. The reactions are typically carried out in aqueous solutions at controlled temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with thiourea can yield Pt(thiourea)Cl2 complexes .
科学研究应用
Pt(O-Methyl-methionine)Cl2 has several scientific research applications:
作用机制
The mechanism of action of Pt(O-Methyl-methionine)Cl2 involves its interaction with biological molecules. The compound can bind to DNA, forming cross-links that inhibit DNA replication and transcription. This leads to the disruption of cell division and ultimately cell death. The molecular targets include DNA and various proteins involved in cell cycle regulation .
相似化合物的比较
Similar Compounds
Similar compounds to Pt(O-Methyl-methionine)Cl2 include:
Cisplatin: A well-known platinum-based chemotherapy drug.
Carboplatin: Another platinum-based chemotherapy drug with a different ligand structure.
Oxaliplatin: A platinum-based drug used in the treatment of colorectal cancer
Uniqueness
This compound is unique due to its specific ligand structure, which can influence its reactivity and interactions with biological molecules. This uniqueness can lead to different biological activities and potential therapeutic applications compared to other platinum-based compounds .
属性
CAS 编号 |
139014-07-6 |
|---|---|
分子式 |
C6H13Cl2NO2PtS |
分子量 |
429.219 |
IUPAC 名称 |
dichloroplatinum;methyl (2S)-2-amino-4-methylsulfanylbutanoate |
InChI |
InChI=1S/C6H13NO2S.2ClH.Pt/c1-9-6(8)5(7)3-4-10-2;;;/h5H,3-4,7H2,1-2H3;2*1H;/q;;;+2/p-2/t5-;;;/m0.../s1 |
InChI 键 |
RAIUUDGYMMXSCG-BHRFRFAJSA-L |
SMILES |
COC(=O)C(CCSC)N.Cl[Pt]Cl |
同义词 |
O-methyl-methionine-dichloroplatinum(II) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[(1R,2S,4S,6R,7S,10S,11R,18R)-7,11-dimethyl-14-oxo-6-[(1R)-1-[(3R,5S)-1,5,6,6-tetramethyl-2,7,8-trioxabicyclo[3.2.1]octan-3-yl]ethyl]-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadeca-12,15-dien-18-yl] acetate](/img/structure/B591105.png)


